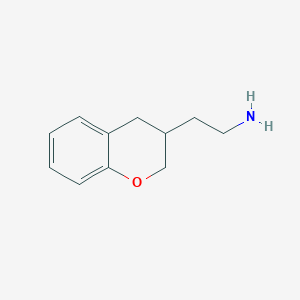

3-(2-Aminoethyl)chroman

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-3-yl)ethanamine |

InChI |

InChI=1S/C11H15NO/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9H,5-8,12H2 |

InChI Key |

XAMCLXSAUBMQKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Aminoethyl Chroman and Its Analogs

General Synthetic Strategies for the Chroman Core

The construction of the chroman ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal efficiently and with high degrees of control over substitution patterns and stereochemistry. These strategies can be broadly categorized into multicomponent reactions, cyclization reactions, and stereoselective syntheses.

Multicomponent Reactions in Chroman Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecular architectures, including the chroman core, in a single synthetic operation. wikipedia.org These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

One notable MCR for chroman synthesis involves the reaction of a phenol, an aldehyde, and an alkene. For instance, the condensation of phenols, aldehydes, and various dienophiles can lead to the formation of highly substituted chroman derivatives. The specific nature of the starting materials and the catalyst employed can significantly influence the reaction outcome and the substitution pattern of the resulting chroman ring.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

| Phenol | Aldehyde | Alkene | Brønsted or Lewis Acid | Substituted Chroman |

| Salicylaldehyde | Malononitrile | Active Methylene (B1212753) Compound | Basic catalyst | 2-Amino-4H-chromene |

| 3-Formylchromone | Ethyl 2-(pyridin-2-yl)acetate | Amidine hydrochloride | Cs2CO3 | Dihydro-[4,5'-bipyrimidin]-6(1H)-one derivatives |

Cyclization Reactions in Chroman Ring Formation

Intramolecular cyclization reactions are a fundamental and widely employed strategy for the formation of the chroman ring. These reactions typically involve the formation of an ether linkage between a phenolic hydroxyl group and a suitably positioned electrophilic carbon center within the same molecule.

A common approach involves the intramolecular oxa-Michael addition. In this method, a precursor containing a phenolic hydroxyl group and an α,β-unsaturated carbonyl system undergoes cyclization, often promoted by a base, to form the chroman ring. Radical cyclizations have also emerged as a powerful tool for constructing chroman-4-ones from 2-(allyloxy)arylaldehydes. researchgate.net These reactions proceed via the formation of a radical intermediate which then undergoes an intramolecular cyclization. chim.it

Another versatile method is the Mitsunobu reaction, which allows for the cyclization of a diol precursor where one of the hydroxyl groups is phenolic. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

| Precursor Type | Reaction Type | Key Reagents/Conditions | Product |

| o-(γ-Hydroxyalkenyl)phenol | Intramolecular Hydroalkoxylation | Acid or Metal Catalyst | Substituted Chroman |

| 2-(Allyloxy)arylaldehyde | Radical Cyclization | Radical Initiator (e.g., (NH4)2S2O8) | 3-Substituted Chroman-4-one |

| Phenolic compound with a tethered alcohol | Mitsunobu Cyclization | DEAD, PPh3 | Chroman |

| o-Hydroxy benzylic alcohol and alkene | Triflimide-catalyzed Annulation | HNTf2 | Substituted Chroman |

Stereoselective Synthesis of Chroman Scaffolds

The development of stereoselective methods for the synthesis of chromans is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. Asymmetric synthesis of the chroman scaffold can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials.

Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of chromans. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze asymmetric oxa-Michael reactions, leading to the formation of enantioenriched chroman derivatives with high levels of stereocontrol. For example, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins catalyzed by a chiral bifunctional squaramide organocatalyst can produce polysubstituted chiral chromans with excellent diastereoselectivities and enantioselectivities. researchgate.net

Furthermore, transition metal-catalyzed asymmetric reactions have also been extensively explored. Chiral rhodium(II) carboxylates have been shown to catalyze intramolecular C-H insertion reactions of α-diazoketones to afford chromanones with high levels of enantioselectivity. sctunisie.org

| Reaction Type | Chiral Catalyst/Reagent | Substrates | Key Features |

| Asymmetric Oxa-Michael-Michael Domino Reaction | Chiral Squaramide | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | High diastereo- and enantioselectivity |

| Asymmetric Intramolecular C-H Insertion | Chiral Rhodium(II) Carboxylate | α-Diazoketones | High enantioselectivity |

| Asymmetric [2 + 4] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindoles and ortho-Quinone Methides | Good diastereo- and enantioselectivity |

Introduction of the 2-Aminoethyl Side Chain at the C-3 Position

Once the chroman core is established, the next critical step is the introduction of the 2-aminoethyl side chain at the C-3 position. This can be accomplished through either direct amination approaches or by utilizing a precursor-based functionalization strategy.

Direct Amination Approaches and Mannich Conditions

Directly introducing an aminoalkyl group onto the C-3 position of a chroman ring can be challenging. However, the Mannich reaction offers a classic and effective method for the aminomethylation of acidic C-H bonds. nih.gov In the context of chroman synthesis, if a chromanone is used as the starting material, the α-position to the carbonyl group (the C-3 position) is activated and can participate in a Mannich reaction. This three-component reaction involves the chromanone, an aldehyde (often formaldehyde), and a primary or secondary amine to yield a β-amino-ketone, a Mannich base. nih.gov While this directly installs an aminomethyl group, further homologation would be required to achieve the desired 2-aminoethyl side chain.

Precursor-Based Functionalization for Aminoethyl Attachment

A more versatile and commonly employed strategy for installing the 2-aminoethyl side chain involves the introduction of a precursor functional group at the C-3 position, which can then be chemically transformed into the desired aminoethyl moiety. This multi-step approach allows for greater flexibility and control over the final structure.

A prominent precursor-based method involves the synthesis of 3-nitro-2H-chromenes. These compounds can be readily prepared through the reaction of salicylaldehydes with β-nitrostyrenes. chim.it The nitro group at the C-3 position can then be reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C) or metal hydrides (e.g., LiAlH4). This 3-aminochroman can then be further functionalized to introduce the ethyl group.

Alternatively, a 3-formylchroman can serve as a versatile precursor. A Henry reaction (nitroaldol reaction) between 3-formylchroman and nitromethane (B149229) would yield a 3-(1-hydroxy-2-nitroethyl)chroman. wikipedia.org Subsequent dehydration and reduction of the nitro group would provide the target 3-(2-aminoethyl)chroman. Another approach starting from 3-formylchroman is the Wittig-Horner reaction with a phosphonate (B1237965) reagent such as diethyl (cyanomethyl)phosphonate to form a chroman-3-acrylonitrile intermediate. organic-chemistry.orgwikipedia.org Subsequent reduction of both the double bond and the nitrile group would afford the desired this compound.

| Precursor at C-3 | Reagents for Introduction | Subsequent Transformation(s) | Reagents for Transformation(s) |

| Nitro | Salicylaldehyde + β-Nitrostyrene | Reduction of nitro group | H2/Pd-C or LiAlH4 |

| Formyl | Vilsmeier-Haack or Duff reaction on a suitable chroman | Henry reaction with nitromethane, then dehydration and reduction | Base, CH3NO2; Dehydrating agent; Reducing agent (e.g., LiAlH4) |

| Formyl | Vilsmeier-Haack or Duff reaction on a suitable chroman | Wittig-Horner reaction with (cyanomethyl)phosphonate, then reduction | NaH, (EtO)2P(O)CH2CN; Reducing agent (e.g., LiAlH4 or H2/Raney Ni) |

Reactions with Diamines to Form 2-Aminoethyl-Containing Derivatives

The reaction of chroman analogs with diamines, such as ethylenediamine (B42938) and o-phenylenediamine, serves as a method to introduce additional 2-aminoethyl functionalities or to create bridged dimeric structures. For instance, studies on 3-(trifluoroacetyl)chromones have shown that their reaction with diamines can lead to either mono- or bis-adducts, depending on the reaction conditions and the substituents on the chroman ring. researchgate.net

The basicity of the diamine and the electronic nature of the substituents on the chroman's benzene (B151609) ring influence the outcome. With the more basic ethylenediamine, electron-donating groups on the chroman ring tend to favor the formation of mono-adducts. In contrast, unsubstituted or electron-withdrawing groups (like a 6-chloro substituent) can lead to the formation of bis-adducts. researchgate.net These reactions typically proceed under mild conditions. researchgate.net

A general three-component reaction involving diamines, triethyl orthoformate, and diethyl phosphite (B83602) has been studied, which can lead to the substitution of both amino groups of the diamine. nih.gov While not directly involving this compound, this methodology highlights a potential pathway for the derivatization of the amino group in related structures.

Derivatization Strategies of this compound

The primary amine of the 2-aminoethyl side chain and the chroman ring system itself offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

The amino group of this compound is readily derivatized through common amine reactions.

Amide Formation: The primary amine can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This nucleophilic substitution reaction proceeds through a tetrahedral intermediate which then eliminates a leaving group to yield the amide product. researchgate.net

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines, commonly known as Schiff bases. This reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid, and may require the removal of water to drive the equilibrium towards the product. researchgate.netrsc.org Chroman-Schiff base derivatives have been synthesized and investigated for their biological potential. nih.gov The formation of these derivatives is confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry. rsc.orgnih.gov

| Derivative Type | Reagents | General Conditions |

| Amide | Acid Chloride, Base | Dry pyridine |

| Schiff Base | Aldehyde or Ketone, Acid catalyst | Reflux in dry benzene or ethanol |

The aromatic ring of the chroman system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the chroman ring can be achieved through electrophilic halogenation. The specific reagents and conditions would determine the position and extent of halogenation. Nonheme iron halogenases, for example, catalyze the selective halogenation of C-H bonds. nih.gov While this is a biological example, it underscores the chemical principles that could be applied in synthetic contexts. Computational studies have explored the factors that control whether a reaction results in halogenation or hydroxylation. nih.govnih.gov

Hydroxylation: Similar to halogenation, hydroxylation can introduce hydroxyl groups onto the chroman ring. The factors influencing the competition between halogenation and hydroxylation at a carbon radical center have been studied, indicating that the stability of the resulting product complex plays a key role. nih.gov

The structure of this compound provides a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the participation of both the aminoethyl side chain and a functional group on the chroman ring. researchgate.net Methodologies like [3+2] cycloaddition reactions of in situ-generated N-ylides with electron-deficient olefins represent a powerful strategy for constructing fused polyheterocyclic compounds under mild conditions. nih.gov While not specific to this compound, these synthetic approaches are applicable to building complex structures from simpler heterocyclic precursors.

Reaction Optimization and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of derivatized products. researchgate.net For derivatization reactions, key parameters that are often studied include temperature, reaction time, and the choice of catalyst or solvent. researchgate.netnih.gov

For instance, in the synthesis of 2-substituted chromans, optimization of a Heck coupling reaction through the use of bulky phosphine (B1218219) ligands and specific bases led to improved yields and a reduction in byproducts. organic-chemistry.org Similarly, in derivatization for analytical purposes, a Box-Behnken design and response surface methodology have been employed to find the optimal conditions, leading to significant signal enhancement. nih.gov These systematic approaches to optimization are broadly applicable to the synthetic transformations of this compound.

| Optimization Parameter | Studied Range/Conditions | Outcome | Reference |

| Derivatization Temperature | 30-90 °C | 55 °C selected as optimal | researchgate.net |

| Derivatization Time | 5-30 min | 10 min found to be sufficient | researchgate.net |

| Heck Coupling Ligand | Bulky phosphine ligands | Improved yields, reduced byproducts | organic-chemistry.org |

| Derivatization Reagent | Various commercial reagents | Diethyl ethoxymethylenemalonate most effective | nih.gov |

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Elucidating Chemical Structures

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Aminoethyl)chroman would be expected to show distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the protons of the aminoethyl side chain.

Aromatic Protons: The protons on the benzene (B151609) ring of the chroman moiety would typically appear in the downfield region, approximately between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the aromatic ring.

Chroman Ring Protons: The protons on the saturated heterocyclic ring (at positions 2 and 4) and the benzylic protons would resonate at a higher field compared to the aromatic protons. For instance, the methylene (B1212753) group at position 2 (O-CH₂) would likely appear around δ 4.0-4.5 ppm, while the protons at position 4 would be in the range of δ 2.5-3.0 ppm. The proton at position 3, being a methine group, would have a chemical shift influenced by its substituents.

Aminoethyl Side Chain Protons: The methylene groups of the 2-aminoethyl side chain would exhibit characteristic signals. The methylene group adjacent to the chroman ring would likely appear at a different chemical shift than the methylene group adjacent to the amino group, both expected in the δ 2.5-3.5 ppm range. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. openstax.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The carbon atoms of the benzene ring would show signals in the aromatic region, typically between δ 115 and 160 ppm. mdpi.commdpi.com The carbon attached to the oxygen atom (C-8a) would be the most downfield in this region.

Chroman Ring Carbons: The carbons of the heterocyclic ring would appear at a higher field. The carbon of the O-CH₂ group (C-2) would be expected around δ 60-70 ppm. The C-3 and C-4 carbons would resonate in the aliphatic region, with their precise shifts depending on the conformation of the ring and the influence of the aminoethyl substituent. nih.govmdpi.com

Aminoethyl Side Chain Carbons: The two methylene carbons of the side chain would be found in the aliphatic region of the spectrum, typically between δ 30 and 50 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| O-CH₂ (H-2) | 4.0 - 4.5 | Multiplet |

| CH₂ (H-4) | 2.5 - 3.0 | Multiplet |

| CH (H-3) | Variable | Multiplet |

| Ring-CH₂-CH₂-N | 2.5 - 3.5 | Multiplet |

| N-CH₂-CH₂-Ring | 2.5 - 3.5 | Multiplet |

| NH₂ | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 115 - 160 |

| O-C (Aromatic) | ~150-160 |

| O-CH₂ (C-2) | 60 - 70 |

| CH₂ (C-4) | ~20-30 |

| CH (C-3) | ~30-40 |

| Ring-CH₂-CH₂-N | ~30-40 |

| N-CH₂-CH₂-Ring | ~40-50 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, ether, and aromatic functionalities. wpmucdn.comorgchemboulder.com

N-H Stretching: Primary amines (R-NH₂) typically exhibit two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration.

C-O Stretching: The ether linkage within the chroman ring would give rise to a strong C-O stretching band, typically in the range of 1000-1300 cm⁻¹. Aromatic ethers often show a strong absorption around 1250 cm⁻¹. wpmucdn.comyoutube.com

Aromatic C-H and C=C Stretching: The aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: A medium to strong N-H bending (scissoring) vibration for the primary amine would be expected around 1590-1650 cm⁻¹. orgchemboulder.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium to Strong |

| Aromatic Ether | C-O Stretch | ~1250 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. asianpubs.orgnih.govwikipedia.org

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion would likely involve several characteristic pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would result in the formation of a stable iminium ion. libretexts.org

Retro-Diels-Alder Reaction: Chroman and chromone (B188151) derivatives are known to undergo a retro-Diels-Alder reaction in the mass spectrometer, leading to the fragmentation of the heterocyclic ring. asianpubs.org

Loss of the Aminoethyl Side Chain: Cleavage of the bond between the chroman ring and the aminoethyl side chain would also be a plausible fragmentation pathway.

Structural Isomerism and Stereochemical Considerations

Isomers are molecules that have the same molecular formula but a different arrangement of atoms. wikipedia.org For this compound, both structural isomerism and stereoisomerism are possible.

Structural Isomerism: Structural isomers have different connectivity of atoms. For this compound, structural isomers could include variations in the position of the aminoethyl group on the chroman ring (e.g., 2-, 4-, 5-, 6-, 7-, or 8-(2-Aminoethyl)chroman).

Stereochemical Considerations: Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgmsu.edu The carbon atom at position 3 of the chroman ring in this compound is a chiral center, as it is attached to four different groups (a hydrogen atom, the aminoethyl group, C-2 of the ring, and C-4 of the ring).

Enantiomers: Due to the presence of this chiral center, this compound can exist as a pair of enantiomers (R)-3-(2-Aminoethyl)chroman and (S)-3-(2-Aminoethyl)chroman. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. Without a chiral synthesis or resolution, the compound would exist as a racemic mixture (an equal mixture of both enantiomers). The synthesis of enantiomerically pure 3-aminochroman derivatives has been reported, often starting from chiral precursors like amino acids. nih.gov

X-Ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Molecular Interaction Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. nih.gov These methods are used to predict molecular geometry, vibrational frequencies, and a host of electronic properties that govern a molecule's reactivity and interactions. nih.gov For chroman derivatives, DFT has been successfully used to compare theoretical data with experimental results, providing a deeper understanding of their structural and electronic characteristics. nih.gov

The electronic structure of a molecule is key to its chemical behavior. Parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. wikipedia.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org Furthermore, this energy gap can be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com Studies on related chromone (B188151) derivatives have calculated HOMO-LUMO energy gaps to assess their biological activity. researchgate.net For instance, certain chromone derivatives have been found to have energy gaps in the range of 1.590 to 1.870 eV, suggesting significant biological potential. researchgate.netd-nb.info

Another important descriptor is the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov This index is calculated from the HOMO and LUMO energy values and serves as a measure of energy stabilization when the system acquires additional electronic charge from its environment. nih.gov High electrophilicity index values in chromone derivatives, such as 20.233 to 23.203 eV, have been correlated with enhanced biological activity. researchgate.netd-nb.info

Table 1: Representative Quantum Chemical Parameters for Chromone Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| TPC | Data Not Available | Data Not Available | 1.870 | 20.233 |

| FHM | Data Not Available | Data Not Available | 1.649 | 22.581 |

| PFH | Data Not Available | Data Not Available | 1.590 | 23.203 |

Data sourced from studies on chromone derivatives TPC, FHM, and PFH, illustrating typical values obtained through DFT calculations. researchgate.netd-nb.info

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. chemistrysteps.com This analysis is crucial for understanding molecular stability, as different conformations have different energy levels due to factors like steric hindrance and torsional strain. chemistrysteps.comorganicchemistrytutor.com For chromane derivatives, DFT-based conformational analysis has been used to determine the most stable three-dimensional structures in solution. researchgate.net By calculating the energies of various conformers, researchers can identify the lowest-energy (most stable) conformation, which is essential for predicting how the molecule will interact with biological targets. researchgate.net For instance, in substituted 2,3-dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid esters, a type of chromane derivative, X-ray analysis and DFT calculations confirmed the most stable conformation in both solid and solution states. researchgate.net

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbioinformation.net This method is instrumental in structure-based drug design for screening virtual libraries of compounds and clarifying potential mechanisms of action. nih.govnih.gov Docking studies on various chroman and chromone derivatives have successfully identified their potential to interact with specific biological targets, such as enzymes implicated in cancer and neurodegenerative diseases. acs.orgnih.gov

A primary goal of molecular docking is to identify the binding site on a protein where the ligand is most likely to interact and to determine its binding mode, or specific orientation, within that site. nih.gov The algorithm samples a large number of possible orientations and scores them, with the top-ranked pose representing the most probable binding mode. nih.gov For chroman-4-one derivatives acting as SIRT2 inhibitors, structure-activity relationship studies combined with docking revealed that the carbonyl group is an essential feature for potent inhibition, highlighting a key aspect of their binding mode. acs.org Similarly, docking studies of dihydropyrano[3,2-c]chromene derivatives helped to elucidate the molecular mechanism of their interaction with protein targets. nih.gov

The stability of a protein-ligand complex is governed by a network of non-covalent interactions. nih.gov These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Docking software can analyze and visualize these interactions, providing critical insights into why a ligand binds to a specific target. For example, docking studies on new chromone congeners with anticancer activity showed that the binding affinity within the active pocket of the CDK4 enzyme is strengthened by a combination of hydrophobic and hydrogen-bonding interactions. nih.gov The analysis of these interactions is fundamental to understanding the structure-activity relationships of a series of compounds. nih.gov

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.govwikipedia.org The score is typically expressed as a negative value in units of kcal/mol, where a more negative value indicates a stronger predicted binding affinity. mdpi.com There are various types of scoring functions, including force-field-based, empirical, and knowledge-based approaches. youtube.comresearchgate.net

In studies of chromone and chroman derivatives, docking scores have been used to rank compounds and correlate computational predictions with experimental biological activity. acs.orgnih.gov For example, potent SIRT2 inhibitors from the chroman-4-one class were identified with IC50 values in the low micromolar range, and these experimental findings were supported by docking analyses. acs.org The correlation between docking scores and experimentally determined affinities (like IC50 or Ki values) is a key validation step in computational drug discovery. columbia.edunih.gov

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov This methodology allows researchers to gain a detailed understanding of the dynamic behavior of molecular systems, which is crucial for comprehending protein function and interaction with ligands like chroman derivatives. nih.gov By simulating the interactions within a biological system, MD can elucidate the stability of protein-ligand complexes and map the conformational changes that proteins undergo upon binding. nih.govmdpi.com

MD simulations can reveal how a protein's structure changes from a closed to an open state, or vice versa, upon interaction with a ligand. mdpi.commdpi.com These conformational shifts are often fundamental to the protein's biological function. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of backbone atoms to monitor the stability of a complex over the simulation period. researchgate.net A stable RMSD suggests that the complex has reached equilibrium and is structurally sound. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of a protein are flexible and which are rigid, highlighting the regions most affected by ligand binding. researchgate.net

The stability of a complex formed between a chroman derivative and its target protein can be further assessed by analyzing parameters such as the radius of gyration (Rg), solvent accessible surface area (SASA), and the number of hydrogen bonds formed between the ligand and the protein over time. researchgate.net A consistent Rg and a decrease in SASA upon ligand binding often indicate a stable and compact complex. researchgate.net The number of hydrogen bonds is a direct measure of the specific interactions that stabilize the ligand in the binding pocket. researchgate.net While direct MD simulation studies on 3-(2-Aminoethyl)chroman are not extensively documented in the reviewed literature, the principles derived from simulations of related molecular complexes provide a framework for predicting its interaction stability and the conformational changes it might induce in target proteins. arxiv.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational strategies in drug discovery for identifying and optimizing new lead compounds. nih.govslideshare.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. slideshare.netnih.gov

These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown, relying instead on the structures of known active ligands (ligand-based pharmacophore modeling). slideshare.netnih.gov For chromone and its derivatives, 3D-QSAR studies have been successfully employed to create predictive models for activities such as antioxidant potential. nih.govnih.gov These models use techniques like Molecular Field Analysis (MFA) to correlate the steric and electrostatic fields of the molecules with their biological activity. nih.govnih.govresearchgate.net A statistically robust QSAR model is characterized by high correlation coefficient (r²) and cross-validated correlation coefficient (q² or r²cv) values, indicating a strong correlation between the descriptors and the activity, as well as good predictive power. nih.govnih.govfrontiersin.org

Table 1: Statistical Parameters for a 3D-QSAR Model of Chromone Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² | 0.868 | The correlation coefficient, indicating the goodness of fit of the model. nih.govnih.gov |

| q² (r²cv) | 0.771 | The cross-validated correlation coefficient, indicating the predictive power of the model. nih.govnih.gov |

Pharmacophore models help in virtual screening to find new molecules that could be active against a specific target. slideshare.netnih.gov By defining the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions), these models serve as a 3D query to search large chemical databases for novel scaffolds. researchgate.net

The foundation of a successful QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu Descriptors can be broadly categorized and are crucial for understanding how a molecule's features relate to its biological function. nih.govucsb.edu

Electronic Properties : These descriptors relate to the electron distribution in a molecule. ucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduresearchgate.net HOMO energy is related to a molecule's ability to donate electrons, while LUMO energy relates to its ability to accept electrons. ucsb.eduresearchgate.net Other electronic descriptors include dipole moment and atomic charges, which are important for electrostatic interactions. nih.gov

Lipophilicity : This property describes a molecule's ability to dissolve in fats, oils, and other non-polar solvents. mdpi.com It is a critical determinant of pharmacokinetic properties. mdpi.com Lipophilicity is commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water. researchgate.netmdpi.com

Steric Properties : These descriptors describe the size and shape of a molecule. Examples include molecular weight, molecular volume (Vm), and specific steric descriptors that indicate whether bulky substituents in certain positions are favored or disfavored for biological activity. nih.govucsb.edu

Topological Descriptors : These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Quantum-Chemical Descriptors : These are calculated using quantum mechanics and provide precise information about the electronic structure of a molecule. researchgate.net

In studies of chromone derivatives, descriptors related to steric and electrostatic fields, as well as molecular volume, have been shown to be significant. nih.govnih.gov For instance, negative coefficients for steric descriptors in a QSAR equation indicate that bulky groups are detrimental to activity, while positive coefficients for electrostatic descriptors suggest that electropositive groups are favored in certain regions of the molecule. nih.gov

The ultimate goal of a QSAR study is to establish a statistically significant correlation between the derived molecular descriptors and the observed biological activity of a set of compounds. mdpi.com This correlation is expressed as a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For example, in a study of synthetic chromone derivatives as antioxidants, a 3D-QSAR model was developed that correlated the steric and electrostatic properties of the molecules with their DPPH free radical scavenging activity. nih.govnih.gov The resulting equation demonstrated that specific substitutions significantly impact the antioxidant capacity. The model showed that dihydroxy substitutions on the A ring were essential for potent radical scavenging activity. nih.gov Similarly, the presence of electropositive groups on the phenyl ring and electronegative groups on a benzoyl ring were found to enhance activity. nih.gov

The strength of the correlation is evaluated using statistical metrics. researchgate.net A high correlation coefficient (r) of approximately 0.9 or higher is generally considered acceptable for a QSAR model. nih.gov This indicates that the model can explain a large portion of the variance in the biological activity data. nih.gov Such validated models become powerful tools for guiding the synthesis of new derivatives with potentially improved biological activity, thereby accelerating the drug discovery process. nih.govfrontiersin.org Studies on various flavonoids and chromones have consistently shown that factors like the number and position of hydroxyl groups directly influence electronic charge distribution, polarity, and lipophilicity, which in turn significantly impact biological activities such as antioxidant capacity and cytotoxicity. nih.govmdpi.comnih.gov

Biological Activities and Mechanistic Investigations in Vitro & in Silico

Antioxidant Activity and Radical Scavenging Mechanisms

Chroman derivatives, particularly those containing phenolic hydroxyl groups, are recognized for their potent antioxidant properties. Their mechanism of action often involves donating a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.

Lipid peroxidation is a critical process in cellular injury, implicated in numerous disease states. datapdf.com It involves the oxidative degradation of lipids, which can lead to damage of cell membranes. gsartor.orgnih.gov Several studies have demonstrated the capacity of chroman-based compounds to inhibit this process.

Structurally related compounds such as 2-(aminomethyl)chromans have been shown to effectively inhibit iron-dependent lipid peroxidation. datapdf.com Furthermore, a synthesized chroman amide derivative, [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3′-(aminoethyl) indole (B1671886), demonstrated the ability to inhibit lipid peroxidation in an ex vivo head injury model, highlighting its neuroprotective potential. researcher.life Another related compound, a chroman amide designated 12P, also exhibited significant ex vivo activity against lipid peroxidation. researchgate.net These findings underscore the importance of the chroman nucleus in designing effective inhibitors of lipid damage.

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. Electron Spin Resonance (ESR) spectroscopy is a definitive technique used to detect and characterize free radicals, and to evaluate the scavenging ability of antioxidant compounds. nih.govresearchgate.net

ESR studies have confirmed the hydroxyl radical scavenging capabilities of certain chroman derivatives. For instance, the chroman amide [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3′-(aminoethyl) indole was shown via ESR to effectively scavenge hydroxyl radicals. researcher.life This direct evidence of radical scavenging provides a clear mechanistic basis for the antioxidant effects observed with this class of compounds.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Inflammation is a complex biological response implicated in numerous chronic diseases. Key signaling molecules and pathways, such as cytokines and the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory process. nih.govfrontiersin.org Chroman-related structures, including chromones, have demonstrated significant anti-inflammatory effects by modulating these pathways.

In vitro studies on chromones isolated from Dictyoloma vandellianum revealed potent anti-inflammatory activity. One such chromone (B188151) was found to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in stimulated macrophage cells. nih.gov Mechanistic investigations showed that this compound also diminished the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression. nih.gov Furthermore, the anti-inflammatory effects were partially mediated through the activation of the glucocorticoid receptor (GR), indicating a multi-faceted mechanism of action. nih.gov The broader class of chromanols and chromenols are also known to interfere with key pro-inflammatory enzymes like 5-lipoxygenase and modulate the NF-κB pathway. researchgate.net

Potential in Anti-infective Research (e.g., Antimicrobial, Anti-tubercular, Antifungal)

The chroman framework has served as a valuable scaffold for the development of novel agents against a range of pathogens, including bacteria, fungi, and mycobacteria.

The emergence of drug-resistant pathogens necessitates the discovery of new anti-infective agents. Chroman derivatives have shown promising activity against clinically relevant microbes.

Anti-tubercular Activity: A series of 3-benzylidene-4-chromanones were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. Several compounds from this series emerged as highly potent agents. nih.gov

| Compound | IC50 (µg/mL) | IC90 (µg/mL) |

|---|---|---|

| Compound 1d | < 1 | < 1 |

| Compound 1g | < 1 | < 1 |

| Compound 1j | < 1 | < 1 |

Antimicrobial and Antifungal Activity: Other chroman derivatives, such as chroman-4-ones, have been assessed for broad-spectrum antimicrobial activity. mdpi.com A study on (E)-3-benzylidene-chroman-4-one demonstrated its fungicidal activity against various Candida species. semanticscholar.org

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| C. albicans ATCC 10231 | 125 | 250 |

| C. albicans LM 113 | 62.5 | 125 |

| C. tropicalis ATCC 750 | 125 | 250 |

| C. tropicalis LM 04 | 62.5 | 125 |

| C. krusei ATCC 6258 | 250 | 500 |

Understanding the molecular targets of bioactive compounds is crucial for rational drug design. For chroman derivatives, both in silico and in vitro studies have begun to shed light on their mechanisms of action at the protein level.

In anti-infective research, computational studies predicted that (E)-3-benzylidene-chroman-4-one exhibits a strong binding affinity for fungal thymidylate synthase, suggesting this enzyme as a potential target for its antifungal activity. semanticscholar.org In the context of tuberculosis, while not directly studied for chromans, the enzymes of the shikimate pathway are recognized as attractive targets for drug development because this pathway is essential in mycobacteria but absent in humans. mdpi.com This presents a potential avenue for future investigation into chroman-based inhibitors.

In the realm of anti-inflammatory action, the modulation of the glucocorticoid receptor by a chromone derivative represents a clear example of target engagement that leads to the suppression of inflammatory pathways. nih.gov

Anticancer and Antitumor Potential (In Vitro)

Derivatives of the chroman and chromanone core structure have demonstrated significant potential as anticancer agents in preclinical studies. Research has focused on their ability to induce cell death and halt the proliferation of various cancer cell lines.

The cytotoxic effects of chromanone derivatives have been systematically evaluated against a range of human cancer cell lines using methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. ub.edunih.govresearchgate.net Studies have revealed that the antiproliferative activity is often dose-dependent and can exhibit selectivity for cancer cells over normal cell lines. ub.edu

For instance, certain 3-benzylideneflavanone and 3-benzylidenechromanone derivatives have shown promising activity against a panel of five human colon cancer cell lines, with IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) in the low micromolar range. nih.gov Similarly, other chromanone derivatives have been found to be cytotoxic to breast cancer (MCF-7), prostate cancer (DU-145), and lung cancer (A549) cell lines. ub.edu In one study, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety (B2) was particularly effective against A549 lung cancer cells. ub.edu Another investigation into chromonylthiazolidine derivatives found selective cytotoxicity, with one compound showing an IC₅₀ of 32.8 µg/mL against the MCF-7 breast cancer cell line. researchgate.net These findings highlight the potential of the chroman scaffold as a basis for developing new anticancer agents. ub.eduresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected Chroman/Chromanone Derivatives Against Human Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 3-Benzylidenechromanone (Derivative 1) | HCT 116 | Colon Cancer | ~8-20 µM | nih.gov |

| 3-Benzylidenechromanone (Derivative 1) | SW620 | Colon Cancer | ~8-20 µM | nih.gov |

| 3-Benzylidenechromanone (Derivative 1) | LoVo | Colon Cancer | ~8-20 µM | nih.gov |

| 3-Benzylidenechromanone (Derivative 1) | Caco-2 | Colon Cancer | ~8-20 µM | nih.gov |

| 3-Benzylidenechromanone (Derivative 1) | HT-29 | Colon Cancer | ~8-20 µM | nih.gov |

| Chromonylthiazolidine (Derivative 3b) | MCF-7 | Breast Cancer | 32.8 ± 1.4 µg/mL | researchgate.net |

| Chromonylthiazolidine (Derivative 3a) | KB | Epidermoid Carcinoma | 44.1 ± 3.6 µg/mL | researchgate.net |

| Chromanone Derivative (Group B) | MCF-7 | Breast Cancer | Lower than normal cells | ub.edu |

| Chromanone Derivative (Group B) | DU-145 | Prostate Cancer | Lower than normal cells | ub.edu |

| Chromanone Derivative (B2) | A549 | Lung Cancer | Strong cytotoxicity | ub.edu |

Investigations into the molecular mechanisms underlying the anticancer activity of chromanone derivatives point towards the induction of oxidative stress and apoptosis. nih.gov In vitro studies on colon cancer cells revealed that active flavanone/chromanone derivatives function as pro-oxidants. nih.gov Their cytotoxic activity was linked to an increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in glutathione (B108866) (GSH) concentrations. This disruption of the cellular redox balance is a key factor in triggering programmed cell death pathways. nih.gov

Further mechanistic studies using techniques like flow cytometric DNA analysis and Annexin V staining have confirmed that these compounds can induce apoptosis. ub.edu The generation of significant DNA damage, likely as a consequence of oxidative stress, is another contributing factor to their anti-proliferative effects. nih.gov These findings suggest that the chroman scaffold can be modified to create compounds that selectively target cancer cells by exploiting their potential vulnerability to oxidative stress and inducing apoptotic cell death.

Neuroprotective and Central Nervous System-Related Activities

The chroman structure is also integral to compounds showing activity within the central nervous system (CNS), primarily through the inhibition of key enzymes and modulation of neurotransmitter receptors.

Dopamine (B1211576) β-Hydroxylase (DBH): DBH is a critical enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.govscienceopen.com Its inhibition is a therapeutic strategy in various neurological and cardiovascular conditions. nih.gov While a range of compounds are known to inhibit DBH, the scientific literature from the conducted searches does not provide direct evidence of 3-(2-Aminoethyl)chroman or its close derivatives acting as DBH inhibitors.

Monoamine Oxidase (MAO): The chromone scaffold is a well-established framework for potent and selective inhibitors of monoamine oxidase B (MAO-B). mdpi.com MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, a primary strategy for treating Parkinson's disease. nih.gov

Several studies have highlighted the potential of chromone derivatives as MAO-B inhibitors. For example, chromone-3-carboxylic acid is a potent and selective human MAO-B (hMAO-B) inhibitor. ccjm.orgnih.gov A rationally designed chromone-hydroxypyridinone hybrid, which incorporates a flexible ethylenediamine (B42938) linker similar to the aminoethyl side chain of the subject compound, was identified as a highly selective hMAO-B inhibitor with an IC₅₀ value of 67.02 nM. nih.gov Furthermore, 2-methoxy-3-(1-dimethylallyl)-6a,10a-dihydrobenzo(1,2-c)chroman-6-one was found to specifically inhibit the MAO-B isoform with an apparent Ki value of 1.4 µM. nih.gov Molecular docking simulations suggest these compounds occupy both the substrate and entrance cavities of the MAO-B active site. nih.gov

Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary therapeutic approach for Alzheimer's disease. nih.gov The chromone moiety has been successfully utilized as a scaffold for developing potent cholinesterase inhibitors. A series of novel N-substituted α-aminophosphonates bearing a chromone moiety demonstrated significant inhibitory activity against both enzymes. nih.gov One compound from this series, containing an aliphatic amine, was identified as a particularly potent mixed-type inhibitor of AChE with an IC₅₀ value of 0.103 µM. nih.gov Another study identified a chromen-4-one derivative as a potent AChE inhibitor with an IC₅₀ of 264 nM. mdpi.com Docking studies have shown that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Table 2: In Vitro Enzyme Inhibition by Selected Chroman/Chromone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Chromone-hydroxypyridinone hybrid | hMAO-B | IC₅₀ | 67.02 ± 4.3 nM | nih.gov |

| 2-methoxy-3-(1-dimethylallyl)-6a,10a-dihydrobenzo(1,2-c)chroman-6-one | MAO-B | Kᵢ | 1.4 µM | nih.gov |

| Chromone-derived aminophosphonate (4j) | AChE | IC₅₀ | 0.103 ± 0.24 µM | nih.gov |

| Chromone-derived aminophosphonates | BuChE | IC₅₀ Range | 8.619 - 18.789 µM | nih.gov |

| Chromen-4-one derivative (G1) | AChE | IC₅₀ | 264 nM | mdpi.com |

Derivatives based on the chroman and related coumarin (B35378) structures have been shown to interact with key G-protein coupled receptors (GPCRs) in the central nervous system, including dopaminergic and serotonergic receptors.

Dopamine Receptors: Research suggests that 3-chromanamines could be a source of new dopamine receptor agonists. mdpi.com A study on 6,7-dihydroxy-3-chromanamine, an oxygen isostere of a known dopamine agonist, found that its injection into the rat nucleus accumbens produced a pattern of locomotor activity similar to that of the established agonist. mdpi.com While its binding affinity for dopamine D2 receptors was weaker than the reference compound, these findings indicate that the chroman scaffold can be adapted to create dopaminergic agents. mdpi.com Further studies on chromanoisoquinolines have explored how different substitutions on the chroman ring influence binding to D1-like receptors. researchgate.net

Serotonin (B10506) Receptors: The coumarin nucleus, structurally related to chroman, has been used to develop ligands with high affinity for serotonin receptors. A series of 7-hydroxycoumarin derivatives containing an arylpiperazine moiety showed subnanomolar affinities for the 5-HT₁A receptor and low nanomolar affinities for the 5-HT₂A receptor. nih.gov For example, one derivative exhibited a Kᵢ of 18 nM for the 5-HT₂A receptor. mdma.ch Functional assays confirmed that some of these compounds act as weak partial agonists at the 5-HT₁A receptor, demonstrating that this chemical class can be used to modulate the serotonin system. nih.govmdma.ch

Anticoagulant Activity and Mechanism of Action

Chroman derivatives, particularly those with substitutions at the 3-position, have been investigated for their anticoagulant properties, showing potential as alternatives to traditional coumarin-based drugs like warfarin.

In vivo studies on synthesized 3-(1-aminoethylidene)chroman-2,4-diones, which are structurally analogous to this compound, demonstrated remarkable anticoagulant activity. mdma.ch When administered to rats, two derivatives significantly prolonged prothrombin time (PT), a key measure of blood clotting, with one compound extending it to 130 seconds and another to 90 seconds after seven days of application. mdma.chresearchgate.net This activity is comparable to or greater than that of established anticoagulants. chemrxiv.org

The proposed mechanism of action for these chroman-based anticoagulants is the inhibition of Vitamin K epoxide reductase (VKORC1), the same target as warfarin. mdma.chnih.govresearchgate.net Molecular docking studies have positioned these compounds within the active site of VKORC1. mdma.chresearchgate.net The modeling suggests a non-covalent mode of action involving a proton transfer from the sulfhydryl group of a key cysteine residue (Cys135) in the enzyme's active site to the 4-carbonyl group of the chroman derivative. mdma.chresearchgate.net This interaction inhibits the enzyme, disrupting the vitamin K cycle and preventing the synthesis of active clotting factors. nih.govnih.gov

Inhibition of Vitamin K Epoxide Reductase (VKORC1)

There is no available scientific literature or data from in vitro or in silico studies detailing the inhibitory activity of this compound on Vitamin K Epoxide Reductase (VKORC1). While various derivatives of the broader chroman and coumarin classes have been investigated as VKORC1 inhibitors for anticoagulant effects, specific research into the interaction between this compound and the VKORC1 enzyme has not been published. Consequently, its mechanism of action, inhibitory constants (such as Ki or IC50), and binding mode to the enzyme's active site remain unknown.

Interactions with Biological Macromolecules (e.g., Serum Albumin Binding)

No specific studies on the binding affinity or interaction of this compound with biological macromolecules like serum albumin have been reported. Research on related chroman derivatives has sometimes included investigations into their binding with human serum albumin (HSA) to understand their pharmacokinetic properties. However, for this compound specifically, there is a lack of data regarding its binding constants (Ka), the nature of the interaction (e.g., hydrophobic, hydrogen bonding), or any conformational changes induced in the protein upon binding.

Other Reported Biological Activities (e.g., Anticonvulsant, Antidiabetic, Angioprotective)

A thorough search of scientific databases and literature indicates that this compound has not been specifically evaluated for its anticonvulsant, antidiabetic, or angioprotective activities in in vitro or in silico models. Although the chroman nucleus is a core structure in various biologically active compounds, and derivatives have been explored for these therapeutic properties, no research has been published that focuses on the potential effects of the 3-(2-Aminoethyl) substitution on these particular biological endpoints. Therefore, no data on its efficacy, mechanism of action, or potential as a therapeutic agent in these areas is available.

Future Perspectives and Research Directions for 3 2 Aminoethyl Chroman Chemistry

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netnih.gov The compound 3-(2-Aminoethyl)chroman, featuring a basic aminoethyl side chain on the chroman ring system, presents a versatile template for the development of novel therapeutic agents. Future research is poised to build upon the existing knowledge of chroman and chromone (B188151) chemistry to unlock the full potential of this specific scaffold. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.